BenchChemオンラインストアへようこそ!

Amyloid Dan Protein (1-34)

Neurotoxicity Drosophila model Familial Danish Dementia

Amyloid Dan Protein (1-34) (oxidized form, CAS 1802083-00-6) is the essential reagent for Familial Danish Dementia (FDD) research. Its unique C-terminal decamer sequence drives cerebral amyloid angiopathy (CAA) pathology that cannot be reproduced by Aβ42 or ABri peptides. The intramolecular Cys5–Cys21 disulfide bridge is critical for studying redox-dependent aggregation and neurotoxicity. Unlike generic amyloid peptides, ADan forms non-dye-binding, β-sheet-rich fibrils with potent membrane permeabilization activity—making it indispensable for investigating alternative amyloid assembly pathways and mixed-protein (ADan/Aβ42) co-deposition pathologies relevant to Alzheimer's disease. Ensure physiologically accurate FDD modeling by selecting the authentic ADan peptide with verified disulfide bond integrity.

Molecular Formula C185H268N48O51S2
Molecular Weight 4044.59
Cat. No. B1578829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid Dan Protein (1-34)
Molecular FormulaC185H268N48O51S2
Molecular Weight4044.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid Dan Protein (1-34) ADan Peptide for Familial Danish Dementia Research & Neuroscience Studies


Amyloid Dan Protein (1-34) (ADan), CAS 1802083-00-6, is a 34-amino acid peptide (molecular weight ~4045 Da) with a pyroglutamate N-terminus and a Cys5–Cys21 disulfide bridge [1]. It is the amyloidogenic product of a decamer duplication mutation in the ITM2B/BRI2 gene [2]. Unlike the wild-type Bri2-23 peptide, ADan accumulates in the brain parenchyma and vasculature of Familial Danish Dementia (FDD) patients [3]. The oxidized form, characterized by this intramolecular disulfide bond, is a key reagent for studying non-Aβ cerebral amyloidosis [4].

Why Generic Amyloid Beta or ABri Peptides Cannot Substitute for Amyloid Dan Protein (1-34) in Research


While Amyloid Dan Protein (1-34) is often compared to Aβ42 or ABri peptides, their primary sequences, pathogenic mechanisms, and aggregation profiles differ substantially [1]. ADan shares only its N-terminal 22 residues with ABri and has a unique hydrophobic C-terminal decamer [2]. This distinct sequence drives a specific pathology: ADan predominantly causes cerebral amyloid angiopathy (CAA), whereas Aβ42 is more associated with parenchymal plaques [3]. Furthermore, ADan exhibits differential neurotoxicity and aggregation kinetics compared to both ABri and Aβ42 [4]. These fundamental differences make generic substitution scientifically invalid for accurate disease modeling.

Quantitative Evidence Guide: Amyloid Dan Protein (1-34) vs. Key Comparators


ADan Demonstrates Superior Neurotoxicity Compared to ABri and Aβ42 in Drosophila CNS Model

In a transgenic Drosophila model expressing equivalent low levels of amyloid peptides, ADan exhibited the highest neurotoxicity, surpassing both ABri and Aβ42 [1]. This was quantified by the age of onset for a significant climbing deficit, a measure of neurological impairment.

Neurotoxicity Drosophila model Familial Danish Dementia

The Reduced Form of ADan is Significantly More Cytotoxic than the Oxidized Form

ADan exists in both oxidized (disulfide-bonded) and reduced forms. A head-to-head comparison shows the reduced peptide is significantly more toxic to neuronal cells [1].

Cytotoxicity Redox state Disulfide bond

ADan Aggregates into β-Sheet-Rich Fibrils that are Morphologically Distinct from Aβ Plaques

Unlike Aβ42, which forms classical amyloid plaques, ADan forms β-sheet-rich fibril-like structures that do not bind conventional amyloid dyes, indicating a distinct conformational assembly [1].

Amyloid aggregation Fibril morphology Thioflavin T

ADan and Aβ42 Form a 1:1 Co-Deposit in FDD Brain Tissue, Demonstrating a Specific Molecular Interaction

In Familial Danish Dementia, nonfibrillar deposits are composed of a mixture of ADan-(1-34) and Aβ peptides. Biochemical analysis of extracted material reveals a specific ~1:1 ratio of ADan to Aβ42/Aβ4-42 [1]. In vitro ligand blot analysis confirms a specific interaction between ADan oligomers and Aβ molecules [2].

Co-deposition Protein interaction Amyloid plaque

Primary Research Applications for Amyloid Dan Protein (1-34) Based on Quantitative Evidence


Modeling Familial Danish Dementia (FDD) In Vivo

This is the primary application. The quantitative evidence showing ADan's superior neurotoxicity in Drosophila [1] and its specific cerebral amyloid angiopathy pathology in mouse models [2] makes it the essential reagent for creating physiologically relevant FDD models. The distinct pathology driven by ADan, characterized by vascular amyloid deposition and tau pathology, cannot be reproduced by Aβ or ABri peptides [3].

Investigating Redox-Dependent Amyloid Toxicity Mechanisms

The direct comparison showing that reduced ADan is more cytotoxic than its oxidized counterpart [4] establishes this peptide as a key tool for studying the role of disulfide bond formation and the cellular redox environment on amyloid aggregation and neurotoxicity. This is a unique property not shared by many other amyloid peptides like Aβ40/42.

Studying Non-Classical Amyloid Assembly and Membrane Interactions

ADan's unique aggregation into non-dye-binding, β-sheet-rich fibrils [5] provides a distinct model system for investigating alternative amyloid assembly pathways. Its potent membrane permeabilization activity [6] makes it ideal for studying the biophysics of amyloid-membrane interactions, which is a key mechanism of toxicity for many amyloidogenic proteins.

Investigating Co-Aggregation and Cross-Seeding with Aβ42

The documented 1:1 co-deposition and specific in vitro interaction between ADan and Aβ42 [7] makes ADan indispensable for research into mixed-protein amyloid pathologies. This scenario is directly relevant to understanding the complex amyloid deposits seen in Alzheimer's disease and related disorders, where multiple amyloidogenic proteins may interact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amyloid Dan Protein (1-34)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.